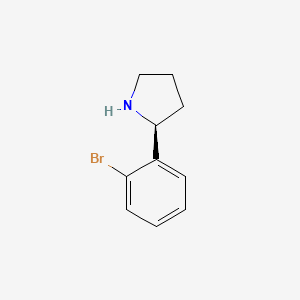
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a triazolylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The chloro, trifluoromethyl, and triazolylsulfanyl groups are introduced through specific reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or triazolylsulfanyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial or anticancer effects.
Material Properties: The unique substituents on the pyridine ring can impart specific electronic or thermal properties, making the compound useful in materials science.
類似化合物との比較
Similar Compounds
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its substitution reactions and overall stability.
3-chloro-5-(trifluoromethyl)pyridine: Lacks the triazolylsulfanyl group, which may reduce its potential biological activity.
Uniqueness
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which impart specific chemical reactivity and potential biological activity. The presence of the chloro, trifluoromethyl, and triazolylsulfanyl groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-chloro-2-(1H-1,2,4-triazol-5-ylsulfanyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4S/c9-5-1-4(8(10,11)12)2-13-6(5)17-7-14-3-15-16-7/h1-3H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJQOZPSMPXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NC=NN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)

![3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine](/img/structure/B2707430.png)



![1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2707436.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B2707439.png)


![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2707443.png)

